molecular formula C17H15ClFNO3 B12796888 L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester CAS No. 57973-66-7

L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester

Cat. No.: B12796888
CAS No.: 57973-66-7
M. Wt: 335.8 g/mol
InChI Key: RBNIGDFIUWJJEV-NSHDSACASA-N
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Description

Flamprop-methyl: is an organic compound known for its use as a selective herbicide. It is primarily employed to control grass weeds in cereal crops such as wheat and barley. The chemical structure of flamprop-methyl is characterized by the presence of a benzoyl group, a chloro-fluorophenyl group, and a methyl ester of alanine. Its molecular formula is C17H15ClFNO3 , and it has a molecular weight of 335.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flamprop-methyl is synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with methyl 2-bromopropionate in the presence of a base to yield flamprop-methyl .

Industrial Production Methods: Industrial production of flamprop-methyl typically involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Flamprop-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flamprop-methyl has several scientific research applications, including:

Mechanism of Action

Flamprop-methyl exerts its herbicidal effects by disrupting microtubule formation in plant cells. It interferes with the polymerization of tubulin, a key protein involved in the formation of microtubules. This disruption leads to the inhibition of cell division, ultimately causing the death of the target weed. The compound specifically targets the microtubules in the spindle apparatus during mitosis, preventing proper chromosome segregation .

Comparison with Similar Compounds

Flamprop-methyl is often compared with other herbicides that have similar mechanisms of action. Some of these compounds include:

Uniqueness: Flamprop-methyl is unique due to its specific chemical structure, which allows it to selectively target grass weeds without affecting cereal crops. Its combination of a benzoyl group, chloro-fluorophenyl group, and methyl ester of alanine provides it with distinct properties that make it effective as a herbicide .

Properties

CAS No.

57973-66-7

Molecular Formula

C17H15ClFNO3

Molecular Weight

335.8 g/mol

IUPAC Name

methyl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate

InChI

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m0/s1

InChI Key

RBNIGDFIUWJJEV-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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